A Technical Guide to the Structure and Function of Complement Receptor 1 (CR1/CD35)
A Technical Guide to the Structure and Function of Complement Receptor 1 (CR1/CD35)
Introduction
Complement Receptor 1 (CR1), also designated as CD35, is a crucial type I membrane glycoprotein that functions as a central regulator of the complement system, a key component of the innate immune response. Its intricate structure allows it to interact with multiple ligands, primarily the opsonins C3b and C4b, thereby controlling the activation of the classical, lectin, and alternative complement pathways. This guide provides a detailed overview of the structure of the most common allotype of CR1, its mechanism of action, and the experimental approaches used to elucidate its function. For the purpose of this guide, "CR-1-30-B" is interpreted as referring to the common allotype of Complement Receptor 1 (CR1) which possesses 30 short consensus repeats and its interaction with its primary ligand, C3b.
Molecular Structure of CR1
The most prevalent allelic variant of CR1 is a large, flexible single-pass type I membrane glycoprotein.[1][2][3] Its structure can be broken down into three main segments: a large extracellular domain, a transmembrane domain, and a short cytoplasmic tail.[1][2]
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Extracellular Domain: The extensive extracellular region is composed of 30 highly homologous domains known as Short Consensus Repeats (SCRs), also referred to as Complement Control Protein (CCP) repeats or "sushi domains". Each SCR consists of approximately 60 to 70 amino acids. These 30 SCRs are organized into four larger units called Long Homologous Repeats (LHRs), designated LHR-A, LHR-B, LHR-C, and LHR-D. LHR-A, -B, and -C each contain seven SCRs, while LHR-D is composed of the remaining nine. The primary ligand binding sites for C3b and C4b are located within these LHRs.
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Transmembrane Domain: A single transmembrane region of 25 amino acids anchors the protein to the cell membrane.
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Cytoplasmic Tail: A short intracellular tail of 43 amino acids completes the structure.
The soluble form of the extracellular domain is known as sCR1 and is a subject of therapeutic interest.
Genetic Polymorphism
Structural and quantitative polymorphisms of CR1 exist in the human population. The two most common allotypes, S (slow) and F (fast), differ in size by 40-50 kD, which corresponds to the size of one LHR. The S allele is larger, containing an additional LHR (designated LHR-B/A) compared to the F allele.
Quantitative Data Summary
The following table summarizes key quantitative data related to the structure of human CR1.
| Parameter | Value | Reference |
| Number of Short Consensus Repeats (SCRs) | 30 | |
| Number of Long Homologous Repeats (LHRs) | 4 (A, B, C, D) | |
| Number of Amino Acids (Extracellular Domain) | 1930 | |
| Number of Amino Acids (Transmembrane Domain) | 25 | |
| Number of Amino Acids (Cytoplasmic Tail) | 43 | |
| Molecular Weight of Glycoprotein (initial estimate) | ~205,000 Daltons | |
| Size of Long Homologous Repeat (LHR) | 20-30 kb (genomic) | |
| Size Difference between S and F Allotypes | 40-50 kD |
Mechanism of Action and Signaling Pathways
CR1's primary role is the negative regulation of the complement cascade through two distinct mechanisms: Decay-Accelerating Activity (DAA) and Cofactor Activity (CFA). It also plays a significant role in the clearance of immune complexes and in the regulation of B-lymphocyte responses.
Complement Regulation
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Decay-Accelerating Activity (DAA): CR1 binds to C4b and C3b within the C3 and C5 convertase complexes of the classical, lectin, and alternative pathways. This binding competitively displaces the catalytic subunits (C2b from the classical/lectin pathway C3 convertase, C4bC2b; and Bb from the alternative pathway C3 convertase, C3bBb), leading to the irreversible decay of these enzymatic complexes. For the classical C3 convertase, both LHR-A and either LHR-B or LHR-C are required for efficient DAA.
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Cofactor Activity (CFA): CR1 serves as an essential cofactor for the serine protease Factor I. By binding to C3b and C4b, CR1 facilitates their proteolytic cleavage by Factor I into inactive fragments (iC3b, C3c, C3dg for C3b and C4c, C4d for C4b). This action permanently prevents the re-formation of convertase enzymes. The primary binding site for C3b involves LHR-A, LHR-B, and LHR-C, while the C4b binding site is predominantly located in LHR-A.
Caption: CR1 regulates complement via DAA and CFA mechanisms.
B-Cell Regulation
CR1 expressed on B lymphocytes acts as an inhibitory receptor. When clustered by its natural, multimeric ligands (such as C3b-opsonized antigens), CR1 can significantly inhibit B-cell activation signals. This includes blocking B-cell receptor (BCR)-induced proliferation, differentiation into plasmablasts, and subsequent immunoglobulin production. This inhibitory function is maintained even in disease states like rheumatoid arthritis where CR1 expression is reduced. The clustering of CR1 interferes with signaling pathways downstream of both the BCR and Toll-like receptor 9 (TLR9).
Caption: CR1 clustering inhibits BCR-mediated B-cell activation.
Experimental Protocols
The characterization of CR1 structure and function has been achieved through a variety of sophisticated experimental techniques. While detailed, step-by-step protocols are beyond the scope of this guide, the principles of key methodologies are outlined below.
Structural and Binding Analyses
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Methodology: Deletion Mutagenesis and Expression
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Principle: To map the functional domains of CR1, constructs encoding different fragments of the protein (e.g., individual LHRs or SCRs) are created. These recombinant protein fragments are then expressed in suitable cell lines (e.g., Chinese Hamster Ovary - CHO cells) or produced as soluble proteins.
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Application: By testing which fragments retain the ability to bind ligands like C3b or C4b, or to mediate DAA/CFA, researchers can pinpoint the specific domains responsible for each function.
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Methodology: Surface Plasmon Resonance (SPR)
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Principle: SPR is a biophysical technique used to measure real-time binding interactions between molecules. One molecule (e.g., sCR1) is immobilized on a sensor chip, and its potential binding partner (e.g., C3b) is flowed over the surface. The change in the refractive index at the surface, caused by binding, is measured and used to determine association and dissociation rate constants, and ultimately, binding affinity.
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Application: Used to obtain precise quantitative data on the strength of the CR1-C3b and CR1-C4b interactions.
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Methodology: Radioligand Binding Assays
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Principle: A ligand (e.g., C3b) is labeled with a radioactive isotope. This radiolabeled ligand is then incubated with cells expressing CR1 or with purified CR1. The amount of bound radioactivity is measured to quantify the binding interaction. Competition assays, where a non-labeled ligand competes for binding with the radiolabeled one, can also be performed to determine binding specificity and affinity.
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Application: Provides quantitative data on ligand binding to CR1 in a cellular or purified system.
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Functional Assays
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Methodology: Flow Cytometry (FACS Analysis)
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Principle: Cells are stained with fluorescently labeled antibodies specific for cell surface markers, such as CR1 (anti-CD35) and other B-cell markers (e.g., CD19, CD27). The cells are then passed in a single file through a laser beam, and the emitted fluorescence is detected, allowing for the quantification of protein expression on a per-cell basis.
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Application: Used to measure the expression levels of CR1 on different cell populations, such as naive vs. memory B cells in healthy individuals and patients with autoimmune diseases.
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Methodology: Proliferation Assay (³H-Thymidine Incorporation)
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Principle: To measure cell proliferation, cultured cells (e.g., B lymphocytes) are stimulated to divide. During the culture period, ³H-thymidine (a radioactive nucleoside) is added. Actively proliferating cells incorporate the ³H-thymidine into their newly synthesized DNA. The amount of incorporated radioactivity is then measured and is directly proportional to the level of cell proliferation.
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Application: Used to demonstrate that clustering CR1 with its ligand inhibits the proliferation of B cells that have been stimulated through their B-cell receptor.
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Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)
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Principle: ELISA is used to quantify the amount of a specific protein, such as an immunoglobulin, in a solution. For example, to measure antibody production, the supernatant from a B-cell culture is added to a plate coated with an antibody that captures the immunoglobulin of interest. A second, enzyme-linked antibody that also binds the immunoglobulin is then added. Finally, a substrate is added that the enzyme converts into a detectable signal (e.g., a color change), the intensity of which is proportional to the amount of immunoglobulin present.
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Application: Used to show that CR1 engagement inhibits the production and secretion of immunoglobulins by B cells.
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Caption: Workflow for assessing the inhibitory function of CR1 on B-cells.
